Methyl N-fumarylphenylalaninate
Description
Methyl N-fumarylphenylalaninate is a methyl ester derivative structurally characterized by a fumaryl (a dicarboxylic acid) moiety linked to a phenylalanine backbone.
Fumaryl groups are known to influence reactivity and stability due to their conjugated double bonds and carboxylic acid functionalities.
Properties
CAS No. |
105469-66-7 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(E)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-8,11H,9H2,1H3,(H,15,16)(H,17,18)/b8-7+/t11-/m0/s1 |
InChI Key |
INPNITFMOVYAHI-AEZGRPFRSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl N-fumarylphenylalaninate typically involves the reaction of phenylalanine with fumaryl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Methyl N-fumarylphenylalaninate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl N-fumarylphenylalaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl N-fumarylphenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors . It can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, altering their conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
| Compound Name | Molecular Formula | Functional Groups | CAS Number | Primary Applications |
|---|---|---|---|---|
| Methyl N-fumarylphenylalaninate* | Not provided† | Fumaryl, phenylalanine, methyl ester | Not available | Hypothesized: Chemical synthesis |
| Methyl N-formylanthranilate | C₉H₉NO₃ | Formylamino, benzoic acid, methyl ester | 41270-80-8 | Flavoring agent (FEMA No. 4171) |
| Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate | C₁₃H₁₉NO₄S | Sulfonyl, dimethylphenyl, alaninate | 1008051-01-1 | Chemical synthesis intermediate |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₃‡ | Diterpene, carboxylic acid methyl ester | Not available | Natural resin analysis (GC-MS) |
| Methyl salicylate | C₈H₈O₃ | Hydroxybenzoic acid methyl ester | 119-36-8 | Fragrance, topical analgesics |
*Hypothetical structure inferred from nomenclature; †Exact formula unconfirmed in evidence; ‡Formula inferred from diterpene class .
Physicochemical Properties
Comparative data on key properties are derived from methyl ester analogs:
This compound is expected to share high thermal stability with diterpene esters (e.g., sandaracopimaric acid methyl ester) but may exhibit lower volatility than methyl salicylate due to its bulkier aromatic and fumaryl groups.
Notes on Evidence Limitations
The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related esters. Key gaps include:
- Absence of experimental data (e.g., NMR, HPLC) for the target compound.
- Limited information on fumaryl-containing esters in industrial or biological contexts.
Further research is required to validate hypothesized properties and applications.
Q & A
Q. What are the recommended synthetic routes for Methyl N-fumarylphenylalaninate, and how can reaction conditions be optimized?
this compound can be synthesized via fumarylation of methyl phenylalaninate derivatives. A typical approach involves reacting L-phenylalanine methyl ester with fumaryl chloride under anhydrous conditions in solvents like dichloromethane, with catalytic bases (e.g., triethylamine) to neutralize HCl byproducts. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 substrate:fumaryl chloride), and inert atmospheres to prevent hydrolysis. Purity is enhanced via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- Spectroscopy : FTIR to confirm fumaryl (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) groups. NMR (¹H/¹³C) for stereochemical analysis and verifying substituent positions .
- Chromatography : HPLC or GC-MS to assess purity (>98%) and detect byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust generation is likely .
- Engineering Controls : Fume hoods for synthesis and handling; secondary containment for spills .
- Emergency Protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to study this?
The (L)-isomer often exhibits higher bioactivity due to receptor compatibility. Techniques include:
- Chiral HPLC : To separate enantiomers and assess enantiomeric excess (ee) .
- Circular Dichroism (CD) : To correlate optical activity with conformational stability .
- In vitro assays : Testing isomers against target enzymes (e.g., proteases) to quantify IC₅₀ differences .
Q. What strategies can resolve contradictions in experimental data regarding the compound’s stability under different pH conditions?
- Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS. For example, acidic conditions may hydrolyze the ester group, while alkaline conditions could deamidate the fumaryl moiety .
- Kinetic Modeling : Use Arrhenius plots to predict degradation rates and identify optimal storage conditions (e.g., pH 7.4, 4°C) .
- Cross-Validation : Compare data across labs using standardized protocols to rule out methodological variability .
Q. How can in silico modeling predict the interactions of this compound with biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to receptors (e.g., G-protein-coupled receptors) by analyzing hydrogen bonds and hydrophobic interactions .
- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to activity data from analogous compounds .
- MD Simulations : Assess conformational dynamics over nanoseconds to identify stable binding poses .
Q. What methodologies are recommended for assessing the compound’s phototoxicity and environmental impact?
- Phototoxicity Assays : Follow RIFM guidelines using 3T3 fibroblast cells exposed to UV light to measure cell viability reduction .
- Aquatic Toxicity Testing : Use Daphnia magna or algae growth inhibition assays to determine EC₅₀ values .
- Environmental Persistence : Conduct OECD 301 biodegradation tests to evaluate half-life in water/soil .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Parameter Documentation : Ensure full disclosure of reaction conditions (solvent purity, catalyst batch, temperature gradients) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted fumaryl chloride derivatives) affecting yield .
- Collaborative Reproducibility : Multi-lab validation under identical protocols to isolate variables .
Q. What analytical approaches validate the absence of toxic impurities (e.g., nitrosamines) in synthesized batches?
- GC-MS/NMR : Screen for nitrosamines (e.g., NDMA) using selective ion monitoring (SIM) or ¹H NMR peaks at δ 3.0–3.5 ppm .
- Limit Tests : Follow ICH Q3A guidelines, setting impurity thresholds ≤0.1% via spiked calibration curves .
Biological and Mechanistic Studies
Q. How can researchers elucidate the metabolic pathways of this compound in mammalian systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
